molecular formula C25H46O11 B1354276 7-Cyclohexylheptyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside CAS No. 349477-49-2

7-Cyclohexylheptyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside

Cat. No. B1354276
M. Wt: 522.6 g/mol
InChI Key: BEKAVONQUWHNMM-IYBATYGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Cyclohexylheptyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside” is an oligiosaccharide used as a detergent for the purification of stable, active human cystic fibrosis transmembrane conductance regulators (CFTRs) . It is also known by the name “CYMAL-7” and has a molecular formula of C25H46O11 .


Molecular Structure Analysis

The molecular weight of “7-Cyclohexylheptyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside” is 522.63 g/mol . The InChI string representation of its structure is InChI=1S/C25H46O11/c26-13-16-18 (28)19 (29)21 (31)25 (34-16)36-23-17 (14-27)35-24 (22 (32)20 (23)30)33-12-8-3-1-2-5-9-15-10-6-4-7-11-15/h15-32H,1-14H2/t16-,17-,18-,19+,20-,21-,22-,23-,24-,25-/m1/s1 . The molecule has a complex structure with multiple hydroxyl groups and a long hydrocarbon chain .


Physical And Chemical Properties Analysis

The compound “7-Cyclohexylheptyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside” has a molecular weight of 522.63 g/mol . It is a solid substance that is dried by centrifugal evaporation from an aqueous solution .

Scientific Research Applications

Conformational Analysis in Glucobiosides

  • Research on beta-linked glucobioses, closely related to 7-Cyclohexylheptyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside, includes conformational analysis using inter-residue scalar coupling constants. This involves examining the solution conformations of disaccharides and their structural relationships in different states (Olsson, Serianni, & Stenutz, 2008).

Synthesis of Steroidal Saponins

  • The compound has been used in the isolation and structure elucidation of steroidal saponins from medicinal plants. This includes the synthesis of compounds with similar structures for cytostatic purposes (Pettit et al., 1991).

Development of Chiral Ligands and Catalysts

  • It has also been utilized in creating novel water-soluble bisphosphinite chiral ligands derived from similar sugar compounds. These are applied in asymmetric hydrogenation of certain acids and esters, demonstrating its importance in catalysis (Yonehara et al., 1999).

Synthesis of Polysaccharides for Medical Research

  • The synthesis of branched tetrasaccharides with dioxa-type spacer-arms, similar in structure to 7-Cyclohexylheptyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside, is significant in medical research, particularly in developing polysaccharide-based treatments (Amvam-Zollo & Sinaÿ, 1986).

Antioxidant Research

  • Compounds structurally similar to 7-Cyclohexylheptyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside are investigated for their antioxidant properties. This includes studying their free radical scavenging effects and potential applications in health and wellness products (Braca et al., 2001; Braham et al., 2005).

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(7-cyclohexylheptoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46O11/c26-13-16-18(28)19(29)21(31)25(34-16)36-23-17(14-27)35-24(22(32)20(23)30)33-12-8-3-1-2-5-9-15-10-6-4-7-11-15/h15-32H,1-14H2/t16-,17-,18-,19+,20-,21-,22-,23-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKAVONQUWHNMM-IYBATYGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCCCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469552
Record name 7-Cyclohexylheptyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Cyclohexylheptyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside

CAS RN

349477-49-2
Record name 7-Cyclohexylheptyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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